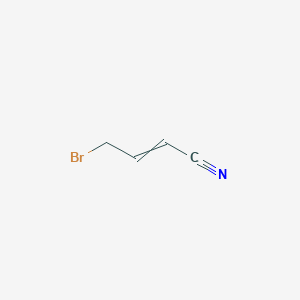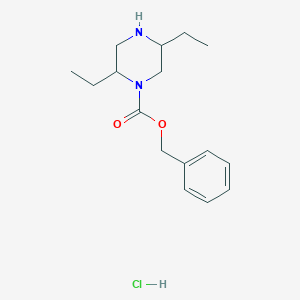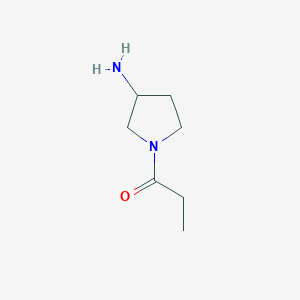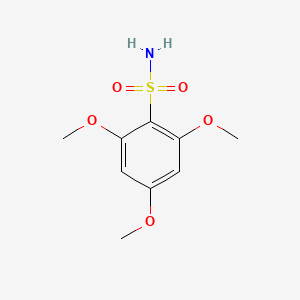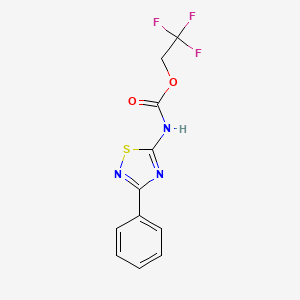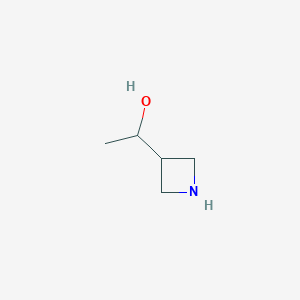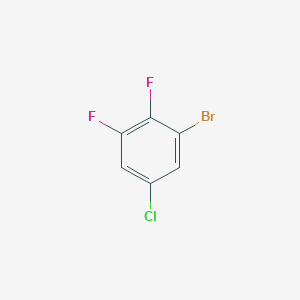
1-Bromo-5-chloro-2,3-difluorobenzène
Vue d'ensemble
Description
1-Bromo-5-chloro-2,3-difluorobenzene is a useful research compound. Its molecular formula is C6H2BrClF2 and its molecular weight is 227.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-5-chloro-2,3-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-5-chloro-2,3-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Produits pharmaceutiques
Le 1-bromo-5-chloro-2,3-difluorobenzène est utilisé comme intermédiaire crucial dans la synthèse de divers composés pharmaceutiques. Il participe à la création de médicaments antiviraux, d'agents anti-inflammatoires et de traitements anticancéreux. Par exemple, il joue un rôle dans la synthèse de l'oseltamivir (Tamiflu), un médicament antiviral largement utilisé pour traiter la grippe .
Science des matériaux
Ce composé est essentiel dans la synthèse de matériaux tels que les cristaux liquides, les polymères et les diodes électroluminescentes organiques (OLED). Une application spécifique comprend la création d'un matériau à cristaux liquides connu sous le nom de 4-(4-dodécylphényl)-4'-cyanobiphényle (DDCB), qui présente une excellente stabilité thermique et des propriétés électro-optiques .
Synthèse organique
En chimie organique, le this compound sert de bloc de construction pour la construction de molécules plus complexes. Il est utilisé pour préparer la (diméthyl)phosphane de 2,3-difluorophényle, un composé qui peut ensuite être appliqué dans diverses réactions organiques .
Applications industrielles
Bien que les utilisations industrielles spécifiques ne soient pas détaillées dans les résultats de la recherche, des composés comme le this compound trouvent souvent des applications dans le développement de produits commerciaux en raison de leur réactivité et de leur stabilité.
Pour des informations plus détaillées ou des études spécifiques liées à ces applications, des recherches supplémentaires et l'accès à des bases de données spécialisées seraient nécessaires.
MilliporeSigma - 1-Bromo-2,3-difluorobenzène NBINNO - Propriétés, Applications et Synthèse
Analyse Biochimique
Biochemical Properties
1-Bromo-5-chloro-2,3-difluorobenzene plays a role in biochemical reactions as a halogenated aromatic compound. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interactions between 1-Bromo-5-chloro-2,3-difluorobenzene and these enzymes can lead to the formation of reactive intermediates that may affect cellular functions .
Cellular Effects
1-Bromo-5-chloro-2,3-difluorobenzene influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can alter the expression of genes involved in detoxification processes, potentially impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 1-Bromo-5-chloro-2,3-difluorobenzene involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound may also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to alterations in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-5-chloro-2,3-difluorobenzene change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term exposure to 1-Bromo-5-chloro-2,3-difluorobenzene can result in cumulative effects on cellular function, including persistent oxidative stress and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 1-Bromo-5-chloro-2,3-difluorobenzene vary with different dosages in animal models. At low doses, it may induce mild oxidative stress and transient changes in gene expression. At high doses, it can cause significant toxicity, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where certain dosages lead to pronounced adverse effects .
Metabolic Pathways
1-Bromo-5-chloro-2,3-difluorobenzene is involved in metabolic pathways that include its biotransformation by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The interactions with these enzymes can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 1-Bromo-5-chloro-2,3-difluorobenzene is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of the compound can influence its biological activity and effects .
Subcellular Localization
The subcellular localization of 1-Bromo-5-chloro-2,3-difluorobenzene is determined by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization can affect the compound’s activity and function within the cell .
Propriétés
IUPAC Name |
1-bromo-5-chloro-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGHEPDHRHJOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


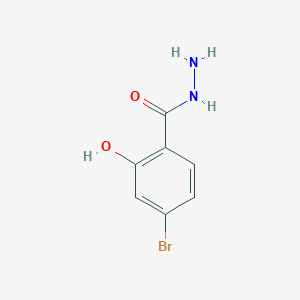
![Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate](/img/structure/B1524005.png)
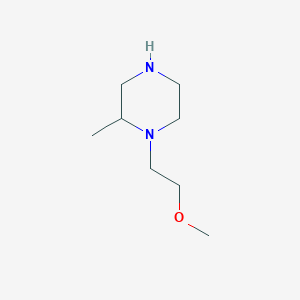
![4-[3-(Piperidin-4-yl)propyl]morpholine](/img/structure/B1524007.png)
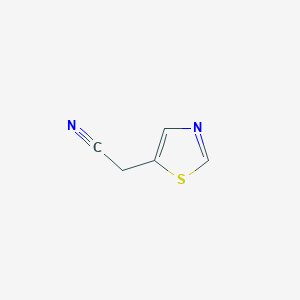
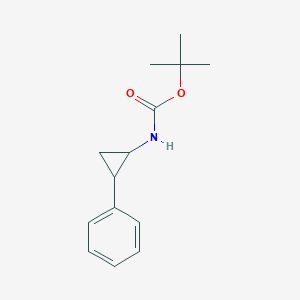
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine](/img/structure/B1524012.png)
